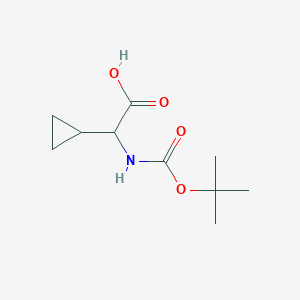

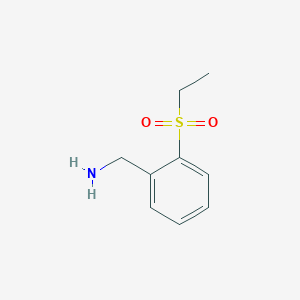

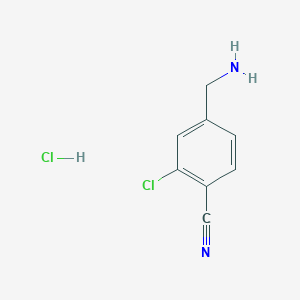

![molecular formula C9H8BrNO2 B1344286 7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1245708-33-1](/img/structure/B1344286.png)

7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

概要

説明

The compound 7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a derivative of the benzo[b][1,4]oxazin-3(4H)-one family, which has been the subject of various studies due to its interesting chemical properties and potential biological activities. Research has explored the synthesis, molecular structure, chemical reactions, and physical and chemical properties of this class of compounds, providing insights into their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of benzo[b][1,4]oxazin-3(4H)-one derivatives, including those with bromo substituents, has been achieved through various methods. One approach involves the condensation, reduction, O-alkylation, and Smiles rearrangement using starting materials such as 3-bromo-4-hydroxy benzaldehyde, anilines, and chloroacetyl chloride . Another method reported the synthesis of benzo[b][1,4]oxazines in the presence of the ionic liquid 1-butyl-3-methylimidazolium bromide [bmim]Br, which offers the advantages of good yields, short reaction times, and the possibility of reusing the ionic liquid .

Molecular Structure Analysis

The molecular structure of benzo[b][1,4]oxazin-3(4H)-one derivatives has been studied using various spectroscopic techniques and theoretical calculations. Density Functional Theory (DFT) methods have been employed to investigate the energies of preferred conformations and to model NMR parameters, aiding in the conformational analysis of related compounds . Additionally, crystallographic studies have revealed supramolecular features such as hydrogen bonding and (\pi)-(\pi) interactions in structurally related compounds .

Chemical Reactions Analysis

Benzo[b][1,4]oxazin-3(4H)-one derivatives exhibit interesting reactivity patterns. For instance, they can undergo ring opening under alkaline and acidic conditions, leading to the formation of 2-aminophenol derivatives . The chemoselectivity of these compounds towards amines, Schiff bases, and azines has also been explored, revealing unusual cleavage and nucleophilic attack reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b][1,4]oxazin-3(4H)-one derivatives are influenced by their molecular structure and substituents. These compounds have been found to exist in different tautomeric forms, with some existing in a stable, intermolecularly hydrogen-bonded form . Their reactivity towards various reagents, such as diazomethane and acetic anhydride, has been studied, providing insights into their potential applications . Additionally, the antimicrobial activity of these compounds has been assessed, with some derivatives showing potency against Gram-positive and Gram-negative bacteria .

科学的研究の応用

-

Scientific Field: Medicinal Chemistry

- Application : Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

- Methods of Application : These compounds are synthesized through various methods, including a unique free radical cyclization cascade .

- Results : The biological activities of these compounds make them potential natural drug lead compounds .

-

Scientific Field: Organic Chemistry

- Application : Benzofuran rings are constructed by proton quantum tunneling .

- Methods of Application : This method has fewer side reactions and high yield, which is conducive to the construction of complex benzofuran ring systems .

- Results : This method has been used to synthesize a series of difficult-to-prepare polycyclic benzofuran compounds .

-

Scientific Field: Electrochemistry

- Application : Synthesis of benzothiophene motifs under electrochemical conditions .

- Methods of Application : The reaction of sulfonhydrazides with internal alkynes leads to the formation of a quaternary spirocyclization intermediate .

- Results : The S-migration process was rationalized to lead to the products .

-

Scientific Field: Medicinal Chemistry

- Application : A new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted-1-yl)-acetic acid hydrazide with various substituted aromatic carboxylic acids phenyl-1,3,4-oxadiazoles were synthesized .

- Methods of Application : These compounds were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .

- Results : The compounds showed significant antibacterial activity and moderate antifungal activity .

-

Scientific Field: Organic Chemistry

- Application : Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes .

- Methods of Application : The Friedel–Crafts acylation of (hetero)arenes with easily accessible 3-chlorobenzo[b]thiophene-2-carbonyl chlorides was performed .

- Results : The obtained functional derivatives of benzo[b]thieno[2,3-d]thiophene are of interest for further elaboration of organic semiconductor materials .

-

Scientific Field: Medicinal Chemistry

- Application : Design of benzo[b]thiophene-2-carboxamide derivatives .

- Methods of Application : The two agonists share common structural profiles: a sulfur-containing bicyclic ring and an amide-linked furan or a 2-carbonyl propionic acid offering two oxygen atoms as H-bond acceptors .

- Results : The design of these derivatives is based on the structure of MSA-2 (10) and G10 (11), which have excellent binding affinities to a range of proteins .

-

Scientific Field: Electrochromic Materials

- Application : Synthesis and characterization of novel donor–acceptor type neutral green electrochromic polymers containing an indolo[3,2-b]carbazole donor and diketopyrrolopyrrole acceptor .

- Methods of Application : These polymers were prepared by chemical polymerization including indolo[3,2-b]carbazole (IC) units as the donor, diketopyrrolopyrrole (DPP) units as the acceptor and bithiophene units as the bridging group .

- Results : The polymers exhibited saturated green in the neutral state and pale green in the oxidized state with optical band gaps of 1.44 eV and 1.39 eV, respectively .

-

Scientific Field: Organic Chemistry

- Application : A straightforward synthesis of functionalized 6H-benzo[c]chromenes from 3-alkenyl chromenes by intermolecular Diels–Alder/aromatization sequence .

- Methods of Application : This three-step synthetic sequence starts from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core .

- Results : The de novo ring-forming key step is based on a highly regioselective intermolecular Diels–Alder cycloaddition .

特性

IUPAC Name |

7-bromo-2-methyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-5-9(12)11-7-3-2-6(10)4-8(7)13-5/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEHEXXQFGINCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

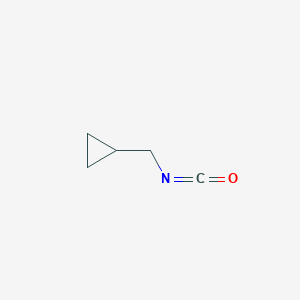

![(1H-Benzo[d]imidazol-4-yl)methanol](/img/structure/B1344222.png)

![Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1344228.png)